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molecular formula C11H7BrFNO B1444388 5-Bromo-2-(3-fluorophenoxy)pyridine CAS No. 936343-48-5

5-Bromo-2-(3-fluorophenoxy)pyridine

Cat. No. B1444388
M. Wt: 268.08 g/mol
InChI Key: IGNBVJSHHGWJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691882B2

Procedure details

To an N,N-dimethylformamide (100 mL) solution of 3-fluorophenol (3.30 g, 29.4 mmol) was added sodium hydride (1.41 g, 29.4 mmol, 50% in oil), which was stirred for 10 minutes at 0° C. 2,5-Dibromopyridine (4.64 g, 19.6 mmol) was then added to this mixture at 0° C., followed by 7 hours and 45 minutes of stirring at 110° C. Water was added to the reaction solution at room temperature, which was then extracted with ethyl acetate. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=3:1) to obtain the title compound (5.81 g, quant.).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C=O.[F:6][C:7]1[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=1.[H-].[Na+].Br[C:17]1[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][N:18]=1>O>[Br:23][C:20]1[CH:21]=[CH:22][C:17]([O:13][C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([F:6])[CH:8]=2)=[N:18][CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
3.3 g
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Name
Quantity
1.41 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
4.64 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 10 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 7 hours and 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
of stirring at 110° C
EXTRACTION
Type
EXTRACTION
Details
which was then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.81 g
YIELD: CALCULATEDPERCENTYIELD 110.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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